molecular formula C10H11FN2O B1489847 (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine CAS No. 1357266-80-8

(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine

Cat. No. B1489847
M. Wt: 194.21 g/mol
InChI Key: IOHOUWIYOVWGHV-VIFPVBQESA-N
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Description

(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, also known as 3-fluoro-2-methylphenyl oxazol-2-amine (FMPA), is an important organic compound that has been used in various scientific research applications. FMPA is a versatile molecule with numerous applications in organic synthesis, biochemistry and pharmacology. It is a chiral compound, meaning that it has two distinct forms depending on the orientation of its substituents. FMPA has been used in the synthesis of a variety of compounds, from pharmaceuticals to agrochemicals. It has also been used to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of drugs on cells and organisms.

Scientific research applications

Novel Antitumor Properties

  • Research has elucidated the antitumor properties of benzothiazole derivatives, where modifications to the core structure, similar to (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, have shown selective and potent antitumor activities in vitro and in vivo. The modifications aim to enhance metabolic stability and reduce lipophilicity for improved bioavailability. Specific amino acid conjugation strategies have been employed to overcome challenges related to the molecule's lipophilicity, demonstrating significant growth inhibition of breast and ovarian tumor xenografts in animal models (Bradshaw et al., 2002).

Antimicrobial Activities

  • The synthesis of novel 1,2,4-triazole derivatives, incorporating structural elements similar to (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, has demonstrated good to moderate antimicrobial activities against various test microorganisms. These findings highlight the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Synthetic Methodologies

  • Innovative synthetic routes have been developed to facilitate the production of compounds related to (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, showcasing the compound's role in the development of novel synthetic methodologies. These routes aim at improving the efficiency, yield, and environmental friendliness of the synthesis process, highlighting the compound's utility in organic synthesis and drug development (Yoshida et al., 2014).

properties

IUPAC Name

(4R)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHOUWIYOVWGHV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2COC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)[C@@H]2COC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine

Synthesis routes and methods

Procedure details

To a stirred, cooled (0° C.) solution of (RS)-2-amino-2-(3-fluoro-2-methyl-phenyl)-ethanol (1.82 g) and sodium acetate (1.72 g) in methanol (17 ml) was added dropwise a solution of cyanogen bromide (1.18 g) in methanol (8 ml) over 10 min. The mixture was then stirred for 1 h at 0° C., then was allowed to warm to at r.t. and stirring continued for 2 h. The mixture was concentrated in vacuo and the residue was resuspended in water and made basic by addition of 1 M aq sodium hydroxide solution. The mixture was then extracted twice with dichloromethane and the combined organic phases were dried over sodium sulphate and concentrated in vacuo. The residue was purified by column chromatography (SiO2; gradient: dichloromethane/methanol) to give (RS)-4-(3-fluoro-2-methyl-phenyl)-4,5-dihydro-oxazol-2-ylamine (0.85 g, 41%) as a light yellow solid. MS (ISP): 195.3 ([M+H]+).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 2
(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 3
(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 4
(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 5
(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 6
(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine

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